Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is a complex organic compound with the molecular formula C10H12N2O3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with an ethylamino thioxomethyl group and a hydroxyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- typically involves multiple steps. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[[(ethylamino)thioxomethyl]amino]-
- Benzoic acid, 5-[[(methylamino)thioxomethyl]amino]-2-hydroxy-
- Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-3-hydroxy-
Uniqueness
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is a notable member of this class, exhibiting various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The chemical structure of Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- can be represented as follows:
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.31 g/mol
This compound features a benzoic acid core with a hydroxyl group and an ethylamino-thioxomethyl substituent, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antioxidant Potential : Demonstrates the ability to scavenge free radicals.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in various models.
Antimicrobial Activity
A study published in 2013 highlights the synthesis of similar thioxomethyl derivatives and their antimicrobial efficacy. The synthesized compounds showed potent activity against various bacterial strains, indicating that the thioxomethyl group is vital for enhancing antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(benzyl carbamothioyl)-2-hydroxybenzamide | E. coli | 12.5 µg/mL |
Benzoic acid derivative (similar structure) | S. aureus | 6.25 µg/mL |
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- | Pseudomonas aeruginosa | 10 µg/mL |
Antioxidant Potential
The antioxidant activity of Benzoic acid derivatives has been attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This property is essential in preventing oxidative stress-related damage in biological systems. A comparative study showed that derivatives with hydroxyl groups exhibited enhanced radical scavenging ability .
Anti-inflammatory Effects
Research indicates that compounds similar to Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of NF-kB pathways and subsequent reduction in cytokine release .
Case Studies
-
Case Study on Antibacterial Efficacy :
In a controlled laboratory setting, a series of benzoic acid derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that the thioxomethyl substitution significantly increased the antibacterial potency compared to unsubstituted analogs. -
Case Study on Anti-inflammatory Action :
In vivo studies using animal models demonstrated that treatment with Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- resulted in a marked decrease in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Properties
CAS No. |
62773-59-5 |
---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
5-(ethylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-11-10(16)12-6-3-4-8(13)7(5-6)9(14)15/h3-5,13H,2H2,1H3,(H,14,15)(H2,11,12,16) |
InChI Key |
BKKWZBWVNCWZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.